molecular formula C12H19NO2 B13705650 1-(2-Methoxyphenoxy)-3-methyl-2-butanamine

1-(2-Methoxyphenoxy)-3-methyl-2-butanamine

Katalognummer: B13705650
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: MXPQLUKMJYCGBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxyphenoxy)-3-methyl-2-butanamine is an organic compound that features a methoxyphenoxy group attached to a butanamine backbone

Vorbereitungsmethoden

The synthesis of 1-(2-Methoxyphenoxy)-3-methyl-2-butanamine typically involves the reaction of 2-methoxyphenol with an appropriate butanamine derivative under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

1-(2-Methoxyphenoxy)-3-methyl-2-butanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxyphenoxy)-3-methyl-2-butanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 1-(2-Methoxyphenoxy)-3-methyl-2-butanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions .

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxyphenoxy)-3-methyl-2-butanamine can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

1-(2-methoxyphenoxy)-3-methylbutan-2-amine

InChI

InChI=1S/C12H19NO2/c1-9(2)10(13)8-15-12-7-5-4-6-11(12)14-3/h4-7,9-10H,8,13H2,1-3H3

InChI-Schlüssel

MXPQLUKMJYCGBT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(COC1=CC=CC=C1OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.